(S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester (S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460853
InChI: InChI=1S/C14H20N2O2/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m0/s1
SMILES: CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

(S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13460853

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name benzyl (3S)-3-(methylamino)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H20N2O2/c1-15-13-8-5-9-16(10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m0/s1
Standard InChI Key NTHKMYRCEUJLOL-ZDUSSCGKSA-N
Isomeric SMILES CN[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
SMILES CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CNC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine backbone with stereochemical specificity at the 3-position, where a methylamino group (-NHCH₃) is attached. The 1-position is functionalized with a benzyl ester (-COOCH₂C₆H₅), enhancing both lipophilicity and stability under synthetic conditions. The (S)-configuration at the 3-position is critical for its biological interactions, as enantiomeric purity often dictates pharmacological activity . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₄H₂₀N₂O₂
Molecular Weight248.32 g/mol
IUPAC Namebenzyl (3S)-3-(methylamino)piperidine-1-carboxylate
Stereochemistry(S)-configuration at C3
SMILESCNC1CCCN(C1)C(=O)OCC2=CC=CC=C2

Physicochemical Characteristics

The benzyl ester moiety confers moderate lipophilicity (logP ≈ 2.1), facilitating membrane permeability in biological assays. The compound is typically a white crystalline solid with a melting point range of 98–102°C and solubility in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) . Its stability under acidic conditions makes it suitable for multi-step synthetic protocols .

Synthetic Methodologies

Industrial-Scale Synthesis

The preparation of (S)-3-Methylamino-piperidine-1-carboxylic acid benzyl ester involves multi-step sequences, often starting from 3-hydroxypyridine or piperidine precursors. A patented route (CN107021916B) outlines the following steps :

  • Quaternization: 3-Methyl-5-hydroxypyridine reacts with benzyl halide in toluene to form a quaternary ammonium salt.

  • Catalytic Hydrogenation: Pd/C-mediated hydrogenation reduces the pyridine ring to cis-3-methyl-5-hydroxypiperidine.

  • Sulfonylation: Treatment with p-toluenesulfonyl chloride yields a sulfonic acid ester intermediate.

  • Nucleophilic Substitution: Benzylamine displaces the sulfonate group, forming trans-3-methyl-5-benzylaminopiperidine.

  • Esterification: Benzyl chloroformate introduces the carboxylic acid benzyl ester group.

Key challenges include maintaining enantiomeric purity during hydrogenation and optimizing reaction yields (typically 60–75%) .

Chiral Resolution Techniques

Racemic mixtures generated during synthesis require resolution via chiral stationary-phase chromatography or enzymatic kinetic resolution. Diastereomeric salt formation with tartaric acid derivatives has been reported to achieve >98% enantiomeric excess (ee) .

Analytical Characterization

Spectroscopic Profiling

  • NMR Spectroscopy: ¹H NMR (CDCl₃) displays characteristic signals at δ 7.35–7.25 (benzyl aromatic protons), δ 4.55 (COOCH₂C₆H₅), and δ 2.75 (piperidine N-CH₃) .

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) confirm the benzyl ester group.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 249.2 [M+H]⁺, consistent with the molecular formula .

Applications in Medicinal Chemistry

Chiral Building Block

The stereogenic center at C3 enables asymmetric synthesis of antipsychotics (e.g., risperidone analogs) and antiviral agents. Coupling with amino acids via amide bonds generates prodrug candidates with enhanced bioavailability.

Prodrug Design

Benzyl ester derivatives are routinely employed as prodrug moieties due to their susceptibility to enzymatic hydrolysis. In vivo studies of related compounds show 80–90% conversion to active carboxylic acids within 2 hours post-administration.

Challenges and Future Directions

Unexplored Biological Targets

High-throughput screening against kinase libraries (e.g., EGFR, BRAF) could reveal anticancer potential. Molecular docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR .

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